molecular formula C11H12O B098548 3,5-Dimethylindan-1-one CAS No. 17714-57-7

3,5-Dimethylindan-1-one

Cat. No. B098548
CAS RN: 17714-57-7
M. Wt: 160.21 g/mol
InChI Key: OOVYPXDYADGCKE-UHFFFAOYSA-N
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Description

3,5-Dimethylindan-1-one is a chemical compound with the molecular formula C11H12O . It is a versatile building block used in numerous applications .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethylindan-1-one consists of an indanone core with two methyl groups attached at the 3rd and 5th positions . The exact 3D structure and other details are not available in the search results.

Scientific Research Applications

Spectroscopic and Theoretical Studies

  • Spectroscopic Analysis and Theoretical Modeling : Research involving derivatives of 3,5-Dimethylindan-1-one includes the study of their spectroscopic properties (NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies) and theoretical analysis using Density Functional Theory (DFT). Such studies help understand the molecular structure and electronic properties of these compounds (Fatima et al., 2021).

Chemical Synthesis and Reactivity

  • Synthesis and Chemical Reactivity : Research on 3,5-Dimethylindan-1-one derivatives also includes exploring their synthesis and reactivity. For example, studies on cyclization reactions to create 1,3-dimethylindans and the selectivity of these processes have been documented. These findings are significant for developing new synthetic methods and understanding reaction mechanisms (Bailey et al., 2002).

Magnetic Properties and Molecular Structure

  • Magnetic Studies and Crystal Structure : Investigations into the magnetic properties and crystal structure of compounds involving 3,5-dimethylpyridine derivatives have been carried out. These studies provide insights into the behavior of such compounds under various magnetic interactions, which is vital for material science and magnetic applications (Lu et al., 2012).

Flavor and Aroma Analysis

  • Flavor and Aroma Compounds : Research in the field of food science and flavor chemistry includes the analysis of dimethyl-substituted methoxypyrazines, related to 3,5-Dimethylindan-1-one, for their impact on wine aroma and other food flavors. Such studies are crucial for understanding and controlling flavor characteristics in various food products (Slabizki et al., 2014).

Enantioselective Synthesis

  • Enantioselective Catalysis : The use of 3,3-dimethylindan-1-ol derivatives, closely related to 3,5-Dimethylindan-1-one, in enantioselective synthesis has been explored. This includes studies on catalysis for producing enantiomerically pure compounds, which are significant in pharmaceutical and chemical industries (Hamada et al., 1998).

properties

IUPAC Name

3,5-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-3-4-9-10(5-7)8(2)6-11(9)12/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVYPXDYADGCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629737
Record name 3,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17714-57-7
Record name 3,5-Dimethylindan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017714577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYLINDAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VZ7QH63ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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